molecular formula C23H47N3O2 B14531316 N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide CAS No. 62417-28-1

N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide

Cat. No.: B14531316
CAS No.: 62417-28-1
M. Wt: 397.6 g/mol
InChI Key: NJIJFQVQMOYJGK-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a tetradecylbutanediamide backbone

Properties

CAS No.

62417-28-1

Molecular Formula

C23H47N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N-tetradecylbutanediamide

InChI

InChI=1S/C23H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22(27)17-18-23(28)25-20-16-21-26(2)3/h4-21H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

NJIJFQVQMOYJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the reaction of dimethylaminopropylamine with tetradecylbutanediamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of surfactants, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(Dimethylamino)propyl]-N~4~-tetradecylbutanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

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